molecular formula C15H29NO B1352862 Tetradecyl isocyanate CAS No. 4877-14-9

Tetradecyl isocyanate

Cat. No.: B1352862
CAS No.: 4877-14-9
M. Wt: 239.4 g/mol
InChI Key: CSMJMAQKBKGDQX-UHFFFAOYSA-N
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Description

Tetradecyl isocyanate: is an organic compound with the molecular formula C15H29NO 1-Isocyanatotetradecane or Myristyl isocyanate . This compound is part of the isocyanate family, characterized by the functional group -NCO . This compound is primarily used in the synthesis of various chemical products, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosgene Method: The traditional industrial method for producing isocyanates involves the reaction of amines with phosgene. For tetradecyl isocyanate, tetradecylamine reacts with phosgene under controlled conditions to yield this compound.

    Non-Phosgene Methods: Due to the toxicity of phosgene, alternative methods have been developed.

Industrial Production Methods: The industrial production of this compound typically follows the phosgene method due to its efficiency and established protocols. advancements in non-phosgene methods are being explored to enhance safety and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tetradecyl isocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.

Common Reagents and Conditions:

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Surface Modification: The compound is used to modify surfaces to impart hydrophobic properties, which can be useful in biomedical applications such as drug delivery systems.

Industry:

    Coatings and Adhesives: this compound is utilized in the formulation of coatings and adhesives due to its ability to react with polyols and polyamines, forming durable and resistant materials.

Mechanism of Action

Mechanism of Action: Tetradecyl isocyanate exerts its effects primarily through the formation of covalent bonds with nucleophilic groups in other molecules. The isocyanate group reacts with hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates. These reactions are crucial in the synthesis of polymers and surface modifications.

Molecular Targets and Pathways: The primary molecular targets are nucleophilic groups in organic molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electrophilic nature of the isocyanate group.

Comparison with Similar Compounds

  • Octyl isocyanate
  • Hexyl isocyanate
  • Octadecyl isocyanate
  • Dodecyl isocyanate
  • Hexadecyl isocyanate

Comparison: Tetradecyl isocyanate is unique due to its specific chain length, which imparts distinct hydrophobic properties compared to shorter or longer chain isocyanates. This makes it particularly useful in applications requiring specific surface modifications and polymer properties .

Properties

IUPAC Name

1-isocyanatotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMJMAQKBKGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392931
Record name Tetradecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-14-9
Record name Tetradecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a vigorously-stirred, biphasic mixture of 1-tetradecylamine (9.44 g, 44.2 mmol) in CH2Cl2 (300 mL) and potassium bicarbonate (21.8 g, 158 mmol) in H2O (200 mL) was added (dropwise) a 1.93 M solution of phosgene in toluene (30.0 mL, 57.9 mmol) at 0° C. After 30 min, the organic layer was separated and dried over MgSO4. The volatile components were removed with a rotary evaporator to afford crude tetradecyl isocyanate which was immediately taken up in THF (15 mL) and added to a heterogeneous mixture of 5,6-dichlorobenzotriazole (5.94 g, 31.6 mmol) and THF (125 mL). The reaction mixture was stirred at ambient temperature for 14 h, and the volatile components were then removed with a rotary evaporator. The crude product was first purified by silica gel column chromatography (heptane: ethyl acetate=7:3) and then recrystallized from ethanol to afford 12.2 g (90%) of D12.
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetradecyl isocyanate
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Tetradecyl isocyanate
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Tetradecyl isocyanate
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Tetradecyl isocyanate
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Tetradecyl isocyanate
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Tetradecyl isocyanate
Customer
Q & A

Q1: What is the primary use of Tetradecyl isocyanate in chemical synthesis?

A1: this compound (1b) serves as a crucial building block in synthesizing cationic surfactant intermediates, specifically 3-(dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) []. This synthesis involves reacting this compound with 1-dimethylamino-2,3-propanediol, utilizing triethylamine as a catalyst [].

Q2: How is the structure of this compound confirmed using analytical techniques?

A2: The structure of this compound and its fragmentation pattern are elucidated using electron impact mass spectrometry (EI-MS) []. A key structural indicator is the presence of a base peak at m/z 99 in the mass spectrum, attributed to a stable six-membered ring formed during fragmentation []. This observation is further supported by quantum-mechanical energy calculations, which confirm the low energy and high stability of the six-membered ring structure [].

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